molecular formula C12H11N3O B8369720 1-(2-Phenylaminopyrimidin-4-yl)-ethanone

1-(2-Phenylaminopyrimidin-4-yl)-ethanone

Cat. No.: B8369720
M. Wt: 213.23 g/mol
InChI Key: QVJMAKHDZTXTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenylaminopyrimidin-4-yl)-ethanone is a pyrimidine derivative featuring an ethanone group at the 4-position and a phenylamino substituent at the 2-position of the pyrimidine ring. Pyrimidine-based compounds often serve as scaffolds for drug discovery, with substituents influencing reactivity, solubility, and target interactions .

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

1-(2-anilinopyrimidin-4-yl)ethanone

InChI

InChI=1S/C12H11N3O/c1-9(16)11-7-8-13-12(15-11)14-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14,15)

InChI Key

QVJMAKHDZTXTTP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=NC=C1)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2-Phenylaminopyrimidin-4-yl)-ethanone with structurally analogous pyrimidinyl and pyridinyl ethanones, focusing on substituent effects, physicochemical properties, synthesis, and biological activities.

Structural Analogues

Compound Name Substituents (Pyrimidine/Pyridine Ring) CAS Number Key Features Reference
1-(2-Aminopyrimidin-4-yl)-ethanone 2-amino, 4-ethanone 106157-82-8 Primary amine group; used in industrial/research settings
4-Acetyl-2-methylpyrimidine 2-methyl, 4-ethanone 27049-45-2 Flavoring agent; methyl enhances hydrophobicity
1-(6-Methylpyrimidin-4-yl)-ethanone 6-methyl, 4-ethanone 67073-96-5 Methyl at 6-position alters electronic distribution
1-Phenyl-2-(pyrimidin-4-yl)-ethanone Pyrimidin-4-yl, 2-phenyl 36912-83-1 Bifunctional structure; potential kinase inhibitor
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-tetrahydro-pyrimidin-5-yl]-ethanone 4-fluorophenyl, 6-methyl, 2-sulfanylidene - Dihydropyrimidine derivative; crystallographically characterized

Physicochemical Properties

  • 1-(2-Aminopyrimidin-4-yl)-ethanone: Polar due to the amino group; likely soluble in polar solvents. Safety data indicate precautions for inhalation and skin contact .
  • 4-Acetyl-2-methylpyrimidine : Lower polarity (methyl substituent); used in flavoring due to stability and volatility .
  • 1-(6-Methylpyrimidin-4-yl)-ethanone: Methyl at 6-position may sterically hinder reactions at adjacent positions .
  • Dihydropyrimidin-5-yl derivatives (e.g., ): Crystalline solids (m.p. 134–135°C); sulfur atoms enhance π-π stacking and hydrogen bonding .

Key Research Findings

Substituent Effects :

  • Electron-donating groups (e.g., -NH₂, -CH₃) increase pyrimidine ring electron density, enhancing nucleophilic reactivity .
  • Bulky substituents (e.g., phenyl) may reduce solubility but improve target specificity .

Thermal Stability: Methyl and fluorine substituents improve thermal stability (e.g., 1-(6-Methylpyrimidin-4-yl)-ethanone vs. amino analogs) .

Biological Potency: Amino and hydroxyl groups correlate with enzymatic inhibition (e.g., α-glucosidase), while hydrophobic groups favor membrane penetration .

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